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Compound of Interest

Compound Name: 2-Methylthiazole

Cat. No.: B1294427 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Methylthiazole, a heterocyclic compound of interest in pharmaceutical and chemical research.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, presented in a clear and accessible format for easy reference and

comparison.

Spectroscopic Data Summary
The following tables summarize the essential spectroscopic data for 2-Methylthiazole.

¹H NMR Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.58 d 3.3 H-5

7.12 d 3.3 H-4

2.67 s - -CH₃

Solvent: CDCl₃

¹³C NMR Data[1]
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Chemical Shift (δ) ppm Assignment

166.0 C-2

142.8 C-5

118.0 C-4

19.1 -CH₃

Solvent: DMSO-d₆. Data from R. Faure, J.P. Galy, E.J. Vincent, Can. J. Chem. 56, 46 (1978).

IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3085 Medium C-H stretch (aromatic)

2995 Medium C-H stretch (methyl)

2920 Medium C-H stretch (methyl)

1488 Very Strong Ring Vibration

1435 Strong CH₃ asymmetric deformation

1375 Strong CH₃ symmetric deformation

1311 Very Strong Ring Vibration

1118 Medium -

1050 Weak -

878 Very Strong C-H out-of-plane bend

798 Strong -

728 Very Strong Ring Vibration

Data from A. Taurins, J. G. E. Fenyes, and R. Norman Jones, Canadian Journal of Chemistry,

1957, 35(5): 423-427.

Mass Spectrometry Data
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m/z Relative Intensity (%) Assignment

99 95 [M]⁺

58 100 [C₂H₄N]⁺

57 40 [C₃H₃S]⁺

52 15 [C₃H₂N]⁺

45 20 [CHS]⁺

Source: NIST Mass Spectrometry Data Center

Experimental Protocols
The following sections outline generalized experimental methodologies for acquiring the

spectroscopic data presented above. These protocols are intended as a guide and may be

adapted based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition

Sample Preparation: A sample of 2-Methylthiazole (typically 5-25 mg for ¹H NMR and 20-

100 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a clean, dry 5 mm NMR tube.

Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400

MHz or higher).

¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a

spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good

signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify

the spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural

abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer

acquisition time are generally required compared to ¹H NMR.
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Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting

spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal

standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or Neat Sample IR Spectrum Acquisition

Sample Preparation: For a neat liquid sample, a drop of 2-Methylthiazole is placed directly

onto the diamond crystal of an ATR accessory. Alternatively, a thin film of the liquid can be

prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

Acquisition: A background spectrum of the empty ATR crystal or salt plates is first recorded.

The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. A sufficient number

of scans are co-added to obtain a high-quality spectrum.

Processing: The sample spectrum is ratioed against the background spectrum to produce

the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum Acquisition

Sample Introduction: A small amount of 2-Methylthiazole is introduced into the mass

spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or

through a direct insertion probe.

Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons

(typically 70 eV), causing the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum.
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Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-Methylthiazole.
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Caption: A generalized workflow for spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Data of 2-Methylthiazole: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294427#spectroscopic-data-of-2-methylthiazole-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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